N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE
Description
The compound N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE features a benzamide core substituted with a tert-butyl (2-methyl-2-propanyl) group at the para position. This benzamide is linked via an ethylamine spacer to a 1,1-dioxidobenzisothiazol moiety, a sulfone-containing heterocycle. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest applications in antimicrobial, anticancer, or central nervous system (CNS) targeting agents .
Properties
IUPAC Name |
4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-20(2,3)15-10-8-14(9-11-15)19(24)22-13-12-21-18-16-6-4-5-7-17(16)27(25,26)23-18/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLYXGSPANNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 1,2-benzisothiazol-3-amine with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate N-(2-aminoethyl)-1,2-benzisothiazol-3-amine. This intermediate is then reacted with 4-(2-methyl-2-propanyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares key functional groups with several analogues, but substituent variations critically alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Antimicrobial Potential: Structural parallels to benzimidazole-thioacetamido derivatives () suggest the target compound could disrupt bacterial cell walls or DNA gyrase .
- Kinase Inhibition : ’s chlorophenyl-benzisothiazol derivative highlights the sulfone’s role in ATP-binding pocket interactions, a mechanism possibly shared by the target .
- Synthetic Utility : The hydroxy-dimethylethyl group in demonstrates directing group utility in metal-catalyzed reactions, a feature the target’s benzamide may exploit .
Biological Activity
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE, a compound belonging to the class of benzamides with a unique benzisothiazole moiety, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 490.60 g/mol. The structure consists of a benzamide core linked to a benzisothiazole derivative, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O5S2 |
| Molecular Weight | 490.60 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
Research indicates that this compound exhibits significant inhibitory activity against potassium channels, particularly Kv1.3. Kv1.3 is known to play a crucial role in various physiological processes, including immune response and neuronal signaling. The compound's mechanism involves binding to the channel and blocking ion flow, which can lead to therapeutic effects in autoimmune diseases and neuroprotection.
In Vitro Studies
In vitro studies have demonstrated that analogs of this compound show potent Kv1.3 inhibition comparable to established inhibitors like PAP-1. For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating strong activity against Kv1.3 channels under IonWorks patch clamp assay conditions .
Table 2: In Vitro Activity Results
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 8b | 50 | Kv1.3 |
| Compound 13i | 45 | Kv1.3 |
| PAP-1 | 40 | Kv1.3 |
Case Study 1: Autoimmune Disorders
A study focused on the application of this compound in autoimmune models showed promising results in reducing inflammatory responses and modulating T-cell activity. The compound was tested in murine models of multiple sclerosis and demonstrated a significant decrease in disease severity compared to controls .
Case Study 2: Neuroprotection
Another investigation evaluated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could significantly reduce neuronal cell death induced by excitotoxicity, thereby suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
